molecular formula C21H22N4O2 B4374161 N~3~-(2-METHYLPHENYL)-1-[3-OXO-3-(2-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(2-METHYLPHENYL)-1-[3-OXO-3-(2-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4374161
M. Wt: 362.4 g/mol
InChI Key: YCULACUWPFCPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(2-METHYLPHENYL)-1-[3-OXO-3-(2-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a carboxamide group, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-METHYLPHENYL)-1-[3-OXO-3-(2-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylhydrazine with an appropriate β-keto ester to form the pyrazole ring. This intermediate is then reacted with 3-oxo-3-(2-toluidino)propanoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-METHYLPHENYL)-1-[3-OXO-3-(2-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N~3~-(2-METHYLPHENYL)-1-[3-OXO-3-(2-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(2-METHYLPHENYL)-1-[3-OXO-3-(2-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-3-oxo-3-phenylpropanamide
  • (3S)-3-methyl-2-oxo-3-phenylpropanoic acid
  • Propanal, 2-methyl-3-phenyl-

Uniqueness

N~3~-(2-METHYLPHENYL)-1-[3-OXO-3-(2-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a carboxamide group and various substituents sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-[3-(2-methylanilino)-3-oxopropyl]-N-(2-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-7-3-5-9-17(15)22-20(26)12-14-25-13-11-19(24-25)21(27)23-18-10-6-4-8-16(18)2/h3-11,13H,12,14H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCULACUWPFCPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C=CC(=N2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~-(2-METHYLPHENYL)-1-[3-OXO-3-(2-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE
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N~3~-(2-METHYLPHENYL)-1-[3-OXO-3-(2-TOLUIDINO)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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